

ALW-II-41-27 Kinase Selectivity Profile: A Technical Guide

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Compound of Interest		
Compound Name:	ALW-II-41-27	
Cat. No.:	B605359	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent, type-II ATP-competitive small molecule inhibitor primarily targeting the Ephrin type-A receptor 2 (EphA2) tyrosine kinase.[1] As a multi-kinase inhibitor, it demonstrates significant activity against a range of other kinases, making a comprehensive understanding of its selectivity profile crucial for its development as a therapeutic agent and its use as a chemical probe. This guide provides an in-depth overview of the kinase selectivity of **ALW-II-41-27**, detailed experimental methodologies for kinase profiling, and a visualization of the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile

The kinase selectivity of **ALW-II-41-27** has been assessed using various platforms, including in vitro kinase assays and cell-based chemical proteomics. The following tables summarize the available quantitative data from multiple sources.

Table 1: In Vitro Kinase Inhibition (IC50/Kd Values)

This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of **ALW-II-41-27** against various kinases as determined by in vitro biochemical assays.



Kinase	IC50 (nM)	Kd (nM)	Assay Platform/Source
EphA2	11	12	SelectScreen™/Sellec k Chemicals[2][3]
DDR2	51	-	Not Specified/Cayman Chemical[4]
Src	14	-	Not Specified/Cayman Chemical[4]
RET (wild-type)	24.7	-	Not Specified/Cayman Chemical[4]
RETV804L	94.2	-	Not Specified/Cayman Chemical[4]
RETV804M	15.8	-	Not Specified/Cayman Chemical[4]

Table 2: Cellular Kinase Inhibition (EC50 Values)

This table displays the half-maximal effective concentration (EC50) of **ALW-II-41-27** in cellular assays, indicating its potency in a biological context.



Kinase/Cell Line	EC50 (nM)	Cell Line
EphA3 (Tel fusion)	<500	Ba/F3[5]
Kit (Tel fusion)	<500	Ba/F3[5]
Fms (Tel fusion)	<500	Ba/F3[5]
KDR (Tel fusion)	<500	Ba/F3[5]
FLT1 (Tel fusion)	<500	Ba/F3[5]
FGR (Tel fusion)	<500	Ba/F3[5]
Src (Tel fusion)	<500	Ba/F3[5]
Lyn (Tel fusion)	<500	Ba/F3[5]
Bmx (Tel fusion)	<500	Ba/F3[5]
Bcr-Abl	<500	Ba/F3[5]
RETC634R	44	RAT1[4]
RETM918T	56	RAT1[4]

Table 3: Kinome-Wide Selectivity Profile (KiNativ)

The following table presents data from in situ drug-target interaction analysis in H358 xenograft tumors using the KiNativ[™] chemical proteomics platform. The values represent the percentage of inhibition of ATP-biotin probe labeling, indicating the degree of target engagement by **ALW-II-41-27**.



EphA2 98% DDR1 96% Src 95% Yes 94% Lyn 93% Fgr 92% Abl 91% Kit 89% PDGFRα 88% PDGFRβ 87% VEGFR2 85% CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA8 58% EphB1 55% EphB2 53% EphB3 51% Frk 45%	Kinase	Percent Inhibition of ATP Binding
Src 95% Yes 94% Lyn 93% Fgr 92% Abl 91% Kit 89% PDGFRα 88% PDGFRβ 87% VEGFR2 85% CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	EphA2	98%
Yes 94% Lyn 93% Fgr 92% Abl 91% Kit 89% PDGFRα 88% PDGFRβ 37% VEGFR2 85% CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA6 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	DDR1	96%
Lyn 93% Fgr 92% Abl 91% Kit 89% PDGFRα 88% PDGFRβ 87% VEGFR2 85% CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	Src	95%
Fgr 92% Abl 91% Kit 89% PDGFRα 88% PDGFRβ 87% VEGFR2 85% CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	Yes	94%
Abl 91% Kit 89% PDGFRα 88% PDGFRβ 87% VEGFR2 85% CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	Lyn	93%
Kit 89% PDGFRα 88% PDGFRβ 87% VEGFR2 85% CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	Fgr	92%
PDGFRα 88% PDGFRβ 87% VEGFR2 85% CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	Abl	91%
PDGFRβ 87% VEGFR2 85% CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	Kit	89%
VEGFR2 85% CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	PDGFRα	88%
CSF1R 82% Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	PDGFRβ	87%
Lck 78% p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	VEGFR2	85%
p38α 75% p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	CSF1R	82%
p38β 72% Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	Lck	78%
Raf1 68% DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	ρ38α	75%
DDR2 65% EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	p38β	72%
EphA5 62% EphA8 58% EphB1 55% EphB2 53% EphB3 51%	Raf1	68%
EphA8 58% EphB1 55% EphB2 53% EphB3 51%	DDR2	65%
EphB1 55% EphB2 53% EphB3 51%	EphA5	62%
EphB2 53% EphB3 51%	EphA8	58%
EphB3 51%	EphB1	55%
	EphB2	53%
Frk 45%	EphB3	51%
	Frk	45%



Data adapted from Amato et al., Journal of Clinical Investigation, 2014, Supplementary Table 2.

Experimental Protocols

SelectScreen™ Kinase Profiling Service (Thermo Fisher Scientific)

The in vitro IC50 values for **ALW-II-41-27** were generated using the SelectScreen[™] Kinase Profiling Service. This service employs various assay technologies, with the LanthaScreen[™] Eu Kinase Binding Assay being a prominent method for ATP-competitive inhibitors.

Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (kinase tracer) to the kinase of interest. Binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

- Compound Preparation: Test compounds, such as ALW-II-41-27, are serially diluted to various concentrations, typically in 100% DMSO.
- Assay Plate Preparation: The diluted compounds are transferred to a low-volume 384-well plate.
- Kinase/Antibody Mixture Addition: A mixture containing the target kinase and a europiumlabeled anti-tag antibody in kinase buffer is added to the wells.
- Tracer Addition: An Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.
- Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding equilibrium to be reached.
- Plate Reading: The plate is read on a fluorescence plate reader capable of measuring timeresolved FRET. The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium) is calculated.



 Data Analysis: The emission ratios are plotted against the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Note: Specific assay conditions, such as ATP concentration and the choice of substrate, are kinase-dependent and optimized for each assay. For type II inhibitors like **ALW-II-41-27** that bind to the 'DFG-out' conformation, the phosphorylation status of the kinase can significantly influence the measured potency.

KiNativ™ Cellular Kinase Profiling (ActivX Biosciences)

This chemical proteomics platform measures the ability of a compound to bind to and protect active kinases in a complex biological sample (e.g., cell or tumor lysate) from being labeled by an ATP- or ADP-based probe.

Principle: The assay utilizes a biotinylated acyl-phosphate probe that covalently labels the active site lysine of kinases that are not occupied by an inhibitor. The extent of labeling for each kinase is inversely proportional to the binding affinity and concentration of the test compound.

General Protocol:

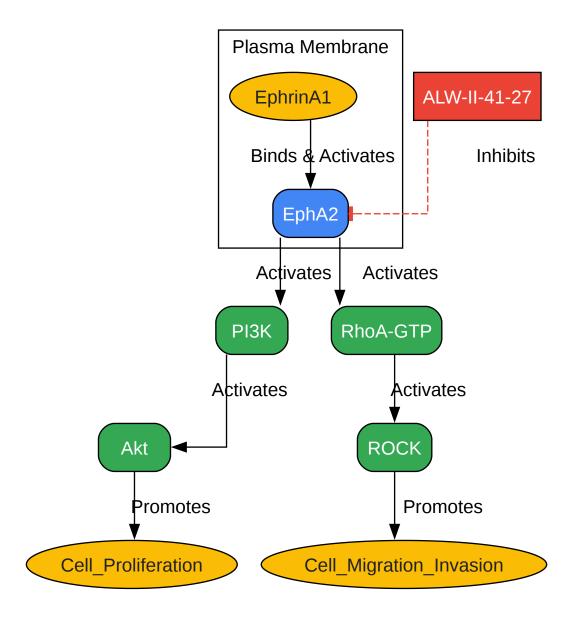
- Lysate Preparation: Cells or tumor tissues are lysed to release the native kinome.
- Inhibitor Incubation: The lysate is incubated with the test compound (**ALW-II-41-27**) at various concentrations to allow for target engagement.
- Probe Labeling: A biotinylated acyl-phosphate probe (an ATP or ADP analog) is added to the lysate. This probe will covalently label the active site lysine of kinases not bound by the inhibitor.
- Digestion: The proteome is digested into peptides.
- Enrichment: The biotin-labeled peptides are enriched using streptavidin affinity chromatography.
- Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.



 Data Analysis: The amount of labeled peptide for each kinase in the presence of the inhibitor is compared to a vehicle control to determine the percentage of inhibition of probe binding.

Signaling Pathways and Mechanisms of Action

ALW-II-41-27 primarily exerts its effects through the inhibition of EphA2 signaling. EphA2 is a receptor tyrosine kinase that, upon activation, can trigger multiple downstream pathways involved in cell proliferation, migration, and invasion.



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Caption: EphA2 signaling pathway and its inhibition by ALW-II-41-27.



One of the key downstream pathways affected by **ALW-II-41-27** is the RhoA/ROCK pathway. Inhibition of EphA2 by **ALW-II-41-27** has been shown to decrease the levels of active, GTP-bound RhoA, which in turn inhibits Rho-associated coiled-coil containing protein kinase (ROCK). This cascade plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.



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Caption: General experimental workflow for kinase inhibitor profiling.

Conclusion

ALW-II-41-27 is a potent inhibitor of EphA2 with a multi-kinase inhibitory profile. Its selectivity has been characterized through various robust platforms, revealing a spectrum of targets that should be considered in the design and interpretation of studies utilizing this compound. The provided data and experimental outlines serve as a valuable resource for researchers in the fields of oncology and drug discovery, facilitating a deeper understanding of the biological effects of **ALW-II-41-27** and aiding in its further development and application.

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